molecular formula C40H38F5N3O3S B1679333 Rilapladib CAS No. 412950-08-4

Rilapladib

Katalognummer B1679333
CAS-Nummer: 412950-08-4
Molekulargewicht: 735.8 g/mol
InChI-Schlüssel: NNBGCSGCRSCFEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rilapladib is a third genomics-derived small molecule drug that was developed through a collaboration between Human Genome Sciences and GlaxoSmithKline . It is an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme associated with the formation of atherosclerotic plaques .


Molecular Structure Analysis

Rilapladib is a small molecule with the chemical formula C40H38F5N3O3S . Its average weight is 735.81 and its monoisotopic weight is 735.255404085 . It belongs to the class of organic compounds known as biphenyls and derivatives .


Chemical Reactions Analysis

Rilapladib is an inhibitor of Lp-PLA2, an enzyme associated with the formation of atherosclerotic plaques . By inhibiting this enzyme, Rilapladib can potentially prevent the buildup of these plaques .


Physical And Chemical Properties Analysis

Rilapladib is a small molecule with the chemical formula C40H38F5N3O3S . Its average weight is 735.81 and its monoisotopic weight is 735.255404085 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Eigenschaften

IUPAC Name

2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGCSGCRSCFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38F5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194281
Record name Rilapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rilapladib is a Lp-PLA2 inhibitor. Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Moreover, enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. As such, plasma Lp-PLA2 levels tend to be elevated in those individuals who are considered to be at risk of developing accelerated atherosclerosis and clinical cardiovascular events. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis.
Record name Rilapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rilapladib

CAS RN

412950-08-4
Record name Rilapladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412950-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilapladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILAPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilapladib
Reactant of Route 2
Reactant of Route 2
Rilapladib
Reactant of Route 3
Reactant of Route 3
Rilapladib
Reactant of Route 4
Reactant of Route 4
Rilapladib
Reactant of Route 5
Rilapladib
Reactant of Route 6
Rilapladib

Citations

For This Compound
239
Citations
G Maher-Edwards, J De'Ath, C Barnett, A Lavrov… - Alzheimer's & Dementia …, 2015 - Elsevier
… Rilapladib was well tolerated with no significant safety concerns. A significant difference from placebo was observed for rilapladib on change from baseline in EF/WM (effect size, 0.45; P …
Number of citations: 43 www.sciencedirect.com
A Tawakol, P Singh, JHF Rudd, J Soffer, G Cai… - Journal of the American …, 2014 - jacc.org
… inhibition of Lp-PLA2 activity by rilapladib, an oral potent Lp-… 84 days of treatment with rilapladib. The study population … to placebo once daily versus rilapladib 250 mg once daily, both in …
Number of citations: 87 www.jacc.org
G Maher‐Edwards, J De'Ath, C Barnett… - Alzheimer's & …, 2014 - Wiley Online Library
… Rilapladib was well tolerated with no significant safety findings of concern observed in the … rilapladib group completed the study. Cognition was maintained around baseline for rilapladib …
A Papakyriakou, GM Stamatakis… - International …, 2014 - pdfs.semanticscholar.org
… Darapladib and rilapladib are selective Lp-PLA2 inhibitors. … suggest that darapladib and rilapladib are potential PAFR … –1) exhibited a higher affinity than rilapladib (ΔG = –8.2 Kcal …
Number of citations: 4 pdfs.semanticscholar.org
BC Shaddinger, Y Xu, JH Roger, CH Macphee… - PLoS …, 2014 - journals.plos.org
… plasma samples pretreated with rilapladib (selective Lp-PLA … of subjects with 250 mg oral rilapladib or placebo once daily for … treated with 250 mg oral rilapladib or placebo once daily for …
Number of citations: 29 journals.plos.org
R Alexpandi, JF De Mesquita, SK Pandian… - Frontiers in …, 2020 - frontiersin.org
… To predict the RBD interface binding compound, we found one quinoline-drug, rilapladib, was targeting the RBD of the Spike-ACE2 complex, as shown in Figure 6B. Rilapladib, a …
Number of citations: 134 www.frontiersin.org
Y Chagnon, G Ferland, S Belleville, JA Morais… - CLINICAL …, 2014 - academia.edu
… Primary comparisons of interest were differences between rilapladib and placebo on the change … Safety and tolerability of rilapladib were also assessed. Results: Rilapladib was well …
Number of citations: 3 www.academia.edu
ND Measom, KD Down, DJ Hirst… - ACS Medicinal …, 2017 - ACS Publications
We describe the incorporation of a bicyclo[1.1.1]pentane moiety within two known LpPLA 2 inhibitors to act as bioisosteric phenyl replacements. An efficient synthesis to the target …
Number of citations: 161 pubs.acs.org
MG Kokotou, D Limnios, A Nikolaou… - Expert opinion on …, 2017 - Taylor & Francis
… Rilapladib (3) is under investigation for the treatment of coronary disorders, atherosclerosis, and asthma. In these two patents, the deuterium kinetic isotope effect was also studied. …
Number of citations: 63 www.tandfonline.com
M Sankar, B Ramachandran, B Pandi… - Frontiers in molecular …, 2021 - frontiersin.org
… binders such as Lopinavir and Rilapladib were re-docked against … Rilapladib against S-ACE2 showed −5.4 and −6.0 kcal/mol, respectively. On the other hand, Lopinavir and Rilapladib …
Number of citations: 21 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.